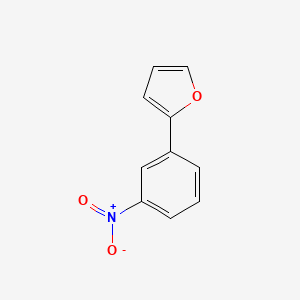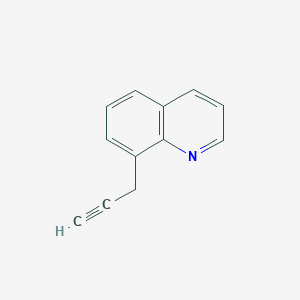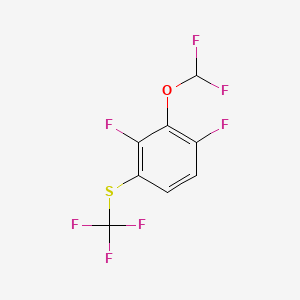
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated benzene derivative undergoes substitution with difluoromethoxy and trifluoromethylthio groups under controlled conditions. The reaction conditions often include the use of strong bases, such as potassium carbonate, and polar aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production while minimizing by-products and waste .
化学反応の分析
Types of Reactions
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups, such as thiols or sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alkoxides) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
科学的研究の応用
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique functional groups make it valuable in designing new materials with specific properties.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent. Its fluorinated groups can enhance binding affinity and metabolic stability.
Medicine: The compound is investigated for its potential use in drug discovery and development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for therapeutic agents.
作用機序
The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene involves its interactions with molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The trifluoromethylthio group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene: This compound has a similar structure but with different positions of the functional groups on the benzene ring.
1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene: Another isomer with the trifluoromethylthio group at a different position.
Uniqueness
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The combination of difluoromethoxy and trifluoromethylthio groups enhances its reactivity and stability, making it valuable for various applications .
特性
分子式 |
C8H3F7OS |
|---|---|
分子量 |
280.16 g/mol |
IUPAC名 |
2-(difluoromethoxy)-1,3-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-2-4(17-8(13,14)15)5(10)6(3)16-7(11)12/h1-2,7H |
InChIキー |
RLMHEDXBSMXMLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)OC(F)F)F)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


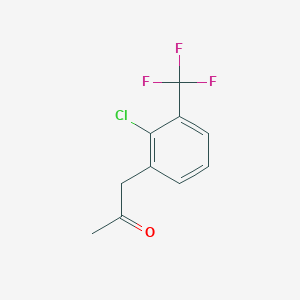
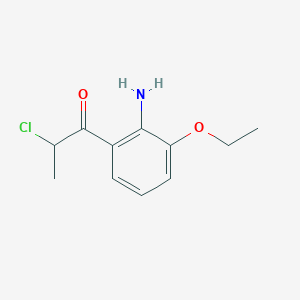
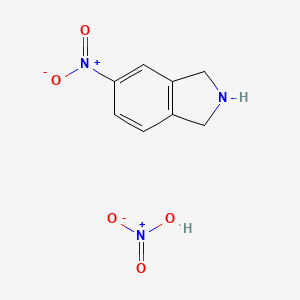
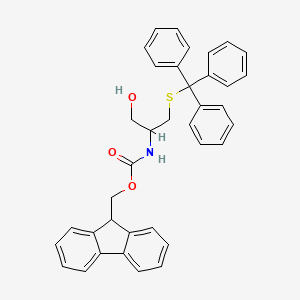
![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)
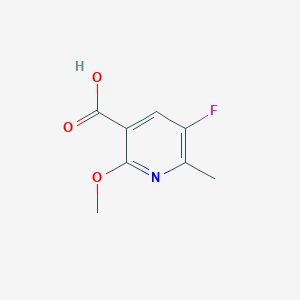
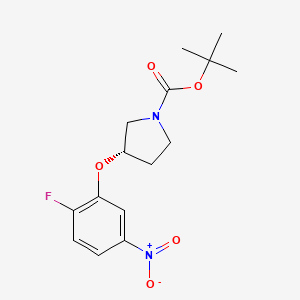
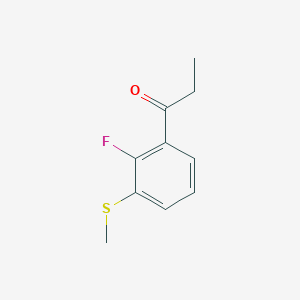
![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
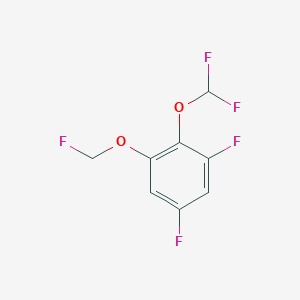

![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
